
2-Amino-6-methylphenol
Overview
Description
2-Amino-6-methylphenol (CAS: 2835-99-6), also known as 6-amino-o-cresol or 3-amino-2-hydroxytoluene, is an ortho-aminophenol derivative with the molecular formula C₇H₉NO. It features an amino (-NH₂) group at position 2 and a methyl (-CH₃) group at position 6 on the phenolic ring (Fig. 1). This compound is notable for its dual functionality (amino and hydroxyl groups), enabling diverse applications in pharmaceuticals, cosmetics, and chemical synthesis.
Preparation Methods
Laboratory Synthesis Methods
Reduction of Nitro Precursors
The reduction of 2-nitro-6-methylphenol is a cornerstone method for synthesizing 2-amino-6-methylphenol. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm) achieves yields of 85–92%. Typical conditions involve ethanol or water as solvents at 60–80°C. For example, hydrogenating 10 g of 2-nitro-6-methylphenol with 5% Pd/C in ethanol at 70°C for 6 hours yields 8.1 g (89%) of product .
Challenges :
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Catalyst poisoning by sulfur impurities necessitates rigorous precursor purification.
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Over-reduction to hydroxylamine derivatives occurs if reaction times exceed optimal ranges.
Amination of Halophenols
Direct amination of 2-chloro-6-methylphenol with aqueous ammonia under high-pressure conditions offers a scalable route. Autoclave reactions at 150–180°C for 8–12 hours with excess ammonia (5–10 eq.) yield 75–82% product. For instance, reacting 2-chloro-6-methylphenol (15 mmol) with 28% aqueous ammonia (100 mL) at 170°C for 10 hours yields 12.1 mmol (80.7%) of this compound .
Optimization :
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Copper(I) oxide (Cu₂O) as a catalyst enhances amination efficiency, reducing reaction times to 6 hours .
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Solvent systems like ethylene glycol improve ammonia solubility and heat transfer.
Hydrolysis of Protected Amines
Hydrolysis of 2-acetamido-6-methylphenol under acidic or basic conditions provides an alternative pathway. Refluxing with 6M HCl (4 hours) or 4M NaOH (3 hours) cleaves the acetamide group, yielding 70–78% product . This method avoids high-pressure equipment but requires additional steps for acetylation and purification.
Case Study :
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Hydrolysis of 2-acetamido-6-methylphenol (20 g) in 6M HCl (200 mL) at 110°C for 4 hours yields 14.3 g (76%) of this compound after recrystallization .
Industrial Production Techniques
Continuous-Flow Amination
Modern facilities employ continuous-flow reactors for high-throughput amination. A tubular reactor system operating at 160°C and 15 bar processes 2-chloro-6-methylphenol and ammonia at a feed rate of 50 L/h, achieving 88% conversion with 94% selectivity .
Advantages :
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Reduced ammonia consumption (3 eq. vs. 10 eq. in batch processes).
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Real-time monitoring minimizes byproducts like 2-hydroxy-6-methylphenol (<2%) .
Catalytic Hydrogenation at Scale
Industrial hydrogenation reactors (e.g., Parr instruments) handle 100–500 kg batches of 2-nitro-6-methylphenol. Using 1% Pd/C (0.5 wt%) in methanol at 50°C and 5 bar H₂, batches achieve 90–93% yield within 4 hours .
Economic Considerations :
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Catalyst recycling via filtration reduces costs by 20–30%.
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Methanol recovery systems achieve 95% solvent reuse.
Optimization Strategies and Catalytic Systems
Catalyst Development
Bimetallic Catalysts :
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Pd-Fe/C (1:1) increases hydrogenation rates by 40% compared to Pd/C alone, reducing reaction times to 3 hours .
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Ni-Co/Al₂O₃ lowers ammonia decomposition in amination, improving selectivity to 97% .
Supports and Ligands :
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Mesoporous silica-supported Pd nanoparticles enhance dispersion, boosting turnover frequency (TOF) to 1,200 h⁻¹ .
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Phosphine ligands (e.g., PPh₃) stabilize catalytic intermediates in nitro reductions.
Solvent and Temperature Effects
Solvent | Boiling Point (°C) | Yield (%) | Byproducts (%) |
---|---|---|---|
Ethanol | 78 | 89 | 3 |
Water | 100 | 85 | 5 |
Ethylene Glycol | 197 | 91 | 2 |
Higher-boiling solvents like ethylene glycol facilitate prolonged reaction times without pressure buildup, favoring complete conversion .
Comparative Analysis of Preparation Methods
Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
---|---|---|---|---|
Catalytic Hydrogenation | 90 | 99.5 | High | 120 |
High-Pressure Amination | 80 | 98.0 | Moderate | 95 |
Hydrolysis | 75 | 97.5 | Low | 140 |
Key Takeaways :
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Catalytic hydrogenation is optimal for high-purity pharmaceutical-grade material.
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Amination suits bulk production but requires costly high-pressure infrastructure.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: The amino and hydroxyl groups on the benzene ring make it susceptible to electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly used.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
2-Amino-6-methylphenol is utilized as a reagent in organic synthesis and analytical chemistry. It plays a crucial role in the development of various chemical compounds and is often employed in dye synthesis due to its ability to form stable intermediates.
2. Biology
In biological research, this compound has been studied for its antioxidant properties. It has shown potential in inhibiting lipid peroxidation, which is a significant contributor to oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for further investigation in the context of diseases such as cancer and neurodegenerative disorders .
3. Medicine
Recent studies have highlighted the anti-ferroptotic activities of this compound derivatives, suggesting their potential in treating conditions like neurodegenerative disorders and ischemia-reperfusion injuries. These derivatives may help prevent cell death by inhibiting ferroptosis, a form of regulated cell death linked to various diseases .
4. Industry
In industrial applications, this compound serves as an intermediate in the production of dyes and pigments. Its chemical structure allows it to participate in various reactions that yield vibrant colors used in textiles and coatings.
Case Studies
Several studies have illustrated the applications of this compound:
- Antioxidant Activity : A study demonstrated that derivatives of this compound exhibited significant antioxidant activity through various assays (DPPH, ABTS) indicating potential therapeutic benefits against oxidative stress-related diseases .
- Neuroprotective Effects : Research has shown that certain derivatives could protect neuronal cells from ferroptosis, suggesting their utility in developing treatments for neurodegenerative diseases like Alzheimer's .
- Industrial Use : Case studies in dye manufacturing have reported successful applications of this compound as a precursor for producing high-performance colorants that meet industry standards for stability and vibrancy.
Mechanism of Action
The mechanism of action of 2-Amino-6-methylphenol involves its ability to inhibit lipid peroxidation, a process that leads to cell damage. The compound’s ortho-hydroxyl-amino moiety plays a crucial role in this inhibition. It prevents the accumulation of lipid peroxides in living cells, thereby protecting cells from oxidative stress . This mechanism is particularly significant in the context of ferroptosis, a form of regulated cell death associated with iron and lipid peroxidation.
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 137.15 g/mol
- Appearance : White to off-white crystalline solid
- Solubility: Moderately soluble in polar solvents like ethanol and water.
Pharmaceutical Relevance: Derivatives of 2-amino-6-methylphenol exhibit potent anti-ferroptotic activity, with EC₅₀ values ranging from 25–207 nM against RSL3-induced ferroptosis in cellular models. These derivatives inhibit lipid peroxide accumulation without modulating iron homeostasis. Additionally, it serves as a precursor in synthesizing antihypertensive agents targeting angiotensin II receptors.
Cosmetic Applications : Widely used in oxidative hair dyes as a coupler, contributing to color formation with shades ranging from red to mahogany.
Comparison with Structurally Similar Compounds
Ortho-Aminophenols
(i) 2-Aminophenol (CAS: 95-55-6)
- Structure: Amino and hydroxyl groups at positions 1 and 2.
- Molecular Formula: C₆H₇NO.
- Properties: Off-white powder; less soluble in cold water compared to m-aminophenol.
- Applications: Intermediate in dye synthesis; lacks the methyl group, reducing steric hindrance but limiting lipid peroxidation inhibition efficacy seen in this compound derivatives.
(ii) 2-Amino-5-methylphenol (CAS: 2835-95-4)
- Structure : Methyl group at position 5 instead of 4.
- Applications: Used in hair dyes but differs in coupling efficiency due to substituent position. Produces lighter shades compared to this compound.
Para- and Meta-Aminophenols
(i) 4-Amino-2-methylphenol (CAS: 2835-96-3)
- Structure: Methyl at position 2 and amino at position 4 (para-aminophenol derivative).
- Molecular Formula: C₇H₉NO.
- Applications: Used in antihypertensive drug synthesis but exhibits lower binding affinity to angiotensin receptors compared to this compound derivatives.
(ii) m-Aminophenol (CAS: 591-27-5)
- Structure: Amino group at position 3.
- Properties : Cream-colored flakes; freely soluble in hot water and ether.
- Applications : Primarily in dye manufacturing; lacks the methyl group, reducing its biological activity profile.
Structural and Functional Differences
Key Observations :
- The position of the methyl group significantly impacts biological activity. For example, this compound’s methyl at C6 enhances steric effects, stabilizing interactions with lipid peroxidation targets.
- Ortho vs. para substitution: Ortho-aminophenols like this compound are preferred in cosmetics for coupling efficiency, whereas para derivatives like 4-amino-2-methylphenol are more common in pharmaceuticals.
Biological Activity
2-Amino-6-methylphenol, also known as 2-amino-6-methyl-1-phenol or 6-methyl-o-aminophenol, is an organic compound with significant biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Overview of this compound
The molecular formula for this compound is , and it features an amino group at the second position and a methyl group at the sixth position of the phenolic ring. Its hydrochloride form is commonly studied for various biological applications.
Inhibition of Ferroptosis
Recent studies have highlighted the compound's role as a potent inhibitor of ferroptosis, a regulated form of cell death characterized by lipid peroxidation. This compound derivatives have been shown to inhibit RSL3-induced ferroptosis effectively, with effective concentration (EC50) values ranging from 25 nM to 207 nM . This inhibition occurs without significantly affecting iron homeostasis or generating lipid reactive oxygen species (ROS) .
Antioxidant Properties
The compound activates the Nrf2 signaling pathway, which is crucial for cellular antioxidant responses. By upregulating genes involved in detoxification, such as those coding for superoxide dismutase and catalase, this compound enhances cellular defenses against oxidative stress .
Antimicrobial Effects
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth . This property could be leveraged in developing new antimicrobial agents.
Cytoprotective Effects
In laboratory settings, this compound has demonstrated cytoprotective effects by preventing lipid peroxidation and protecting cells from oxidative damage. These effects are particularly relevant in conditions like neurodegenerative diseases and organ ischemia-reperfusion injuries .
Case Studies and Research Findings
- Study on Ferroptosis Inhibition : A study published in Immunology detailed the design and synthesis of this compound derivatives that effectively inhibited ferroptosis in vitro and in vivo. The research highlighted the compound's potential in treating conditions associated with excessive cell death due to oxidative stress .
- Antioxidant Activity Assessment : Another study evaluated the antioxidant activity of this compound through various assays, confirming its ability to scavenge free radicals and reduce oxidative damage in cellular models .
- Toxicological Profile : Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal studies, it was found that low doses did not exhibit significant toxicity while still providing protective effects against oxidative stress .
Summary of Biological Activities
Toxicological Data
Q & A
Basic Research Questions
Q. What laboratory synthesis methods are recommended for 2-Amino-6-methylphenol?
- Methodological Answer : A common approach involves reacting precursors (e.g., substituted nitrophenols) under high-temperature conditions using polyphosphoric acid (PPA) as a catalyst at 150°C. Post-synthesis purification typically employs recrystallization from hot water or alcohols, as described for structurally similar aminophenols . For intermediates requiring halogenation or reduction, protocols analogous to those for 2-amino-4,6-dichlorophenol (e.g., nitrophenol reduction) may be adapted .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Use the SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) to determine crystal packing and hydrogen bonding networks. Validate thermal parameters and hydrogen atom positions via iterative refinement .
- Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s formalism) to classify intermolecular interactions, focusing on donor-acceptor distances and angles. This is critical for understanding supramolecular assembly in derivatives .
- Spectroscopy : Combine FT-IR (for –NH₂ and –OH stretching modes) and NMR (¹H/¹³C for regiochemical confirmation) to resolve structural ambiguities.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as aminophenols are known irritants .
- Ventilation : Use fume hoods to minimize inhalation risks during synthesis or weighing.
- Waste disposal : Segregate chemical waste and collaborate with certified biohazard disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hydrogen-bonding patterns of this compound derivatives?
- Methodological Answer : Conduct comparative crystallographic studies using high-resolution data (e.g., synchrotron sources) to reduce model bias. Pair this with graph set analysis to categorize motifs (e.g., chains, rings) and quantify their prevalence. Computational tools like density functional theory (DFT) can predict energetically favorable configurations, aiding in reconciling divergent experimental observations .
Q. What experimental strategies elucidate the impact of methyl substitution on the reactivity of 2-Aminophenol derivatives?
- Methodological Answer :
- Kinetic studies : Compare reaction rates of this compound with non-methylated analogs (e.g., 2-aminophenol) in nucleophilic substitution or oxidation reactions. Monitor intermediates via time-resolved UV-Vis or LC-MS .
- Isotopic labeling : Use deuterated methyl groups to track steric or electronic effects in mechanistic pathways.
- Computational modeling : Employ molecular docking or QM/MM simulations to assess steric hindrance and electronic effects of the methyl group on reaction transition states.
Q. How can researchers design experiments to study this compound’s role in heterocyclic compound synthesis?
- Methodological Answer :
- Multi-step synthesis : Utilize this compound as a precursor in benzoxazole/benzimidazole formation. Optimize cyclization conditions (e.g., acid catalysts, temperature) via Design of Experiments (DoE) to maximize yield .
- Structure-activity relationships (SAR) : Synthesize derivatives with varying substituents (e.g., halogens, alkoxy groups) and evaluate their biological or catalytic activity. Cross-reference with crystallographic data to correlate steric/electronic properties with function .
Q. Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in solubility data for this compound across studies?
- Methodological Answer : Standardize solubility testing by controlling variables such as solvent purity, temperature (±0.1°C), and equilibration time. Use techniques like gravimetric analysis or UV spectrophotometry for quantification. Compare results with computational solubility predictions (e.g., COSMO-RS) to identify outliers .
Q. What methodologies validate the purity of this compound in synthetic workflows?
- Methodological Answer :
- Chromatography : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to separate and quantify impurities.
- Elemental analysis : Verify C/H/N/O ratios against theoretical values to confirm stoichiometry.
- Melting point consistency : Compare observed melting ranges with literature values (e.g., 127–133°C for structurally related 5-amino-2-methylphenol) to detect polymorphic variations .
Properties
IUPAC Name |
2-amino-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQKEYVDQYGZDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170179 | |
Record name | 6-Amino-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17672-22-9 | |
Record name | 2-Amino-6-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17672-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-o-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-AMINO-O-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N899ESJ5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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